Rimeporide

Descripción general

Descripción

Rimeporide es un fármaco experimental desarrollado principalmente para el tratamiento de la distrofia muscular de Duchenne. Es un inhibidor de tipo 1 del intercambiador sodio/protón de primera clase. El compuesto ha mostrado potencial en la reducción de la sobrecarga de pH, sodio y calcio en las células, lo cual es beneficioso para los pacientes con distrofia muscular de Duchenne .

Aplicaciones Científicas De Investigación

Rimeporide tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los inhibidores del intercambiador sodio/protón.

Biología: El compuesto se estudia por sus efectos sobre el equilibrio iónico celular y su potencial para reducir el estrés celular.

Medicina: this compound se está investigando por su potencial terapéutico en el tratamiento de la distrofia muscular de Duchenne y otras afecciones que involucran desequilibrio iónico.

Mecanismo De Acción

Rimeporide ejerce sus efectos inhibiendo el intercambiador sodio/protón tipo 1. Esta inhibición reduce la concentración intracelular de sodio y calcio, lo que ayuda a prevenir el daño y el estrés celular. Los objetivos moleculares y vías exactas involucradas incluyen la reducción del pH y la sobrecarga de iones en las células, lo cual es particularmente beneficioso para los pacientes con distrofia muscular de Duchenne .

Análisis Bioquímico

Biochemical Properties

Rimeporide acts as an inhibitor of the sodium-hydrogen exchanger type 1, which is a transmembrane protein responsible for the exchange of intracellular hydrogen ions with extracellular sodium ions. This exchange is vital for maintaining intracellular pH and sodium homeostasis. This compound interacts with the sodium-hydrogen exchanger type 1 by binding to its active site, thereby inhibiting its function. This inhibition leads to a reduction in intracellular sodium levels and an increase in intracellular hydrogen ion concentration, which helps in mitigating the pathological effects observed in conditions like Duchenne muscular dystrophy .

Cellular Effects

This compound has been shown to exert significant effects on various cell types, particularly in the context of Duchenne muscular dystrophy. In skeletal muscle cells, this compound reduces intracellular sodium accumulation, which is a hallmark of the disease. This reduction in sodium levels helps in preventing calcium overload, thereby protecting muscle cells from necrosis and fibrosis. Additionally, this compound has been observed to reduce inflammation and oxidative stress in cardiac muscle cells, leading to improved cardiac function .

Molecular Mechanism

The molecular mechanism of this compound involves its inhibition of the sodium-hydrogen exchanger type 1. By binding to the active site of this exchanger, this compound prevents the exchange of intracellular hydrogen ions with extracellular sodium ions. This inhibition leads to a decrease in intracellular sodium levels and an increase in intracellular hydrogen ion concentration. The reduction in sodium levels helps in preventing calcium overload, which is a key factor in the pathogenesis of Duchenne muscular dystrophy. Additionally, this compound’s inhibition of the sodium-hydrogen exchanger type 1 has been shown to reduce inflammation and oxidative stress, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under physiological conditions and maintains its inhibitory activity over extended periods. Long-term treatment with this compound has been associated with sustained reductions in intracellular sodium levels and improvements in muscle function. Additionally, this compound has been shown to reduce fibrosis and inflammation in skeletal and cardiac muscles over time, indicating its potential for long-term therapeutic benefits .

Dosage Effects in Animal Models

The effects of this compound have been studied in various animal models, including dystrophin-deficient mice and golden retriever muscular dystrophy dogs. These studies have demonstrated that the therapeutic effects of this compound are dose-dependent. At lower doses, this compound effectively reduces intracellular sodium levels and improves muscle function without causing significant adverse effects. At higher doses, this compound has been associated with potential toxic effects, including gastrointestinal disturbances and alterations in renal function. These findings highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is primarily metabolized in the liver, where it undergoes biotransformation to produce various metabolites. The metabolic pathways involved in the biotransformation of this compound include oxidation, reduction, and conjugation reactions. These metabolic processes are mediated by enzymes such as cytochrome P450 isoforms, which play a crucial role in the detoxification and elimination of this compound from the body. The metabolites of this compound are excreted primarily through the kidneys, indicating the involvement of renal pathways in its elimination .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into cells via passive diffusion and is distributed to various tissues, including skeletal and cardiac muscles. The distribution of this compound is influenced by its binding to plasma proteins, which facilitates its transport to target tissues. Additionally, this compound has been shown to accumulate in skeletal and cardiac muscles, where it exerts its therapeutic effects by inhibiting the sodium-hydrogen exchanger type 1 .

Subcellular Localization

This compound is primarily localized in the cytoplasm of cells, where it interacts with the sodium-hydrogen exchanger type 1. This subcellular localization is crucial for its inhibitory activity, as the sodium-hydrogen exchanger type 1 is a transmembrane protein located in the plasma membrane. The interaction of this compound with the sodium-hydrogen exchanger type 1 in the cytoplasm leads to the inhibition of sodium-hydrogen exchange, thereby reducing intracellular sodium levels and preventing calcium overload. Additionally, this compound’s localization in the cytoplasm allows it to modulate various cellular processes, including inflammation and oxidative stress .

Métodos De Preparación

La ruta sintética para Rimeporide implica la reacción de ácido 2-metil-4,5-bis(metilsulfonil)benzoico con guanidina bajo condiciones específicas. La reacción generalmente requiere un solvente como la dimetilformamida y un catalizador como la trietilamina. El producto se purifica luego mediante cristalización o cromatografía .

Análisis De Reacciones Químicas

Rimeporide se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir los grupos sulfona nuevamente en sulfuros.

Sustitución: Los grupos metilsulfonilo pueden sustituirse con otros grupos funcionales utilizando reactivos y condiciones apropiados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de aluminio y litio, y nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones específicas de la reacción y los reactivos utilizados .

Comparación Con Compuestos Similares

Rimeporide es único en comparación con otros inhibidores del intercambiador sodio/protón debido a su orientación específica a los intercambiadores de tipo 1. Compuestos similares incluyen:

Ataluren: Otro fármaco experimental para la distrofia muscular de Duchenne.

Idebenona: Un antioxidante que ha mostrado potencial en el tratamiento de la distrofia muscular.

Biostrophin: Una terapia génica experimental para la distrofia muscular de Duchenne.

This compound destaca por su mecanismo de acción específico y su potencial para reducir la sobrecarga de iones en las células .

Propiedades

IUPAC Name |

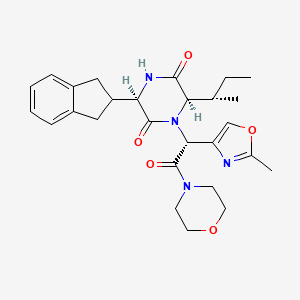

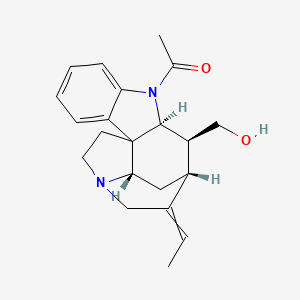

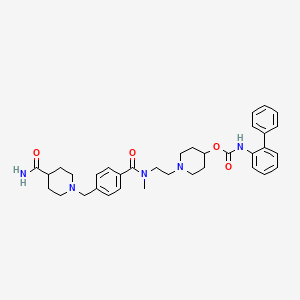

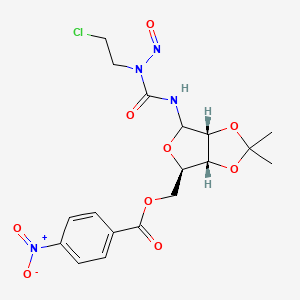

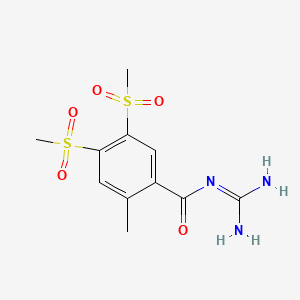

N-(diaminomethylidene)-2-methyl-4,5-bis(methylsulfonyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O5S2/c1-6-4-8(20(2,16)17)9(21(3,18)19)5-7(6)10(15)14-11(12)13/h4-5H,1-3H3,(H4,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROMEQPXDKRRIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870177 | |

| Record name | Rimeporide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187870-78-6 | |

| Record name | N-(Aminoiminomethyl)-2-methyl-4,5-bis(methylsulfonyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187870-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rimeporide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187870786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimeporide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rimeporide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIMEPORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH6B4V5743 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Rimeporide?

A1: this compound functions as a selective inhibitor of the sodium-hydrogen antiporter 1 (NHE-1) protein. [, , ] This protein plays a crucial role in regulating intracellular pH by extruding protons (H+) in exchange for sodium ions (Na+). By inhibiting NHE-1, this compound disrupts this balance, impacting various cellular processes.

Q2: How does this compound's inhibition of NHE-1 translate to therapeutic benefits in the context of ischemic stroke?

A2: Research suggests that following an ischemic stroke, NHE-1 activity contributes to detrimental inflammation and white matter damage. [] this compound's inhibition of NHE-1 in this context has been shown to reduce microglial inflammatory responses and promote oligodendrogenesis (the generation of oligodendrocytes, cells crucial for myelin production). This, in turn, enhances white matter repair and leads to improved motor and cognitive function recovery in animal models. []

Q3: Has this compound demonstrated therapeutic potential in other disease models?

A3: Yes, beyond ischemic stroke, this compound has shown promise in preclinical studies for Duchenne Muscular Dystrophy (DMD). [, , , , ] While the exact mechanisms are still under investigation, studies suggest that this compound may offer protective effects on left ventricular function in DMD models. []

Q4: What is the current status of this compound's clinical development?

A4: this compound has undergone Phase Ib clinical trials in young patients with Duchenne Muscular Dystrophy to assess its safety, tolerability, and pharmacokinetics. [, ] Results from these trials provide valuable insights into the drug's behavior in humans and guide further clinical development.

Q5: Are there any known interactions between this compound and other molecules?

A5: Research indicates that this compound, along with other guanidine ligands like amiloride and cariporide, interacts with DNA. [] While the exact implications of this interaction are not fully elucidated, it suggests a potential area for further investigation regarding this compound's broader biological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.